2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one is a heterocyclic organic compound featuring a pteridin-4-one core substituted with a 3-chlorobenzylthio group at position 2 and a 2-(3,4-dimethoxyphenyl)ethyl moiety at position 2. The presence of chlorine and methoxy groups enhances lipophilicity and electronic interactions, which may influence binding affinity to biological targets .
Properties
Molecular Formula |
C23H21ClN4O3S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-30-18-7-6-15(13-19(18)31-2)8-11-28-22(29)20-21(26-10-9-25-20)27-23(28)32-14-16-4-3-5-17(24)12-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3 |
InChI Key |
CWRLHROUFOCHJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pteridine core with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a dimethoxyphenyl ethyl halide and a Lewis acid catalyst like aluminum chloride.
Incorporation of the sulfanyl group: This final step involves the nucleophilic substitution of a suitable sulfanyl precursor, such as thiol, onto the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pteridine derivatives with reduced functional groups.
Substitution: Amino or thiol-substituted pteridine derivatives.
Scientific Research Applications
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following compounds share structural motifs with the target molecule:
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one ():
- Core structure : Pyrimidin-4-one with hydroxyl and sulfanyl substituents.
- Key differences : Lacks the pteridin ring system and 3-chlorophenyl group. The 4-methoxyphenyl substituent may reduce steric hindrance compared to the target compound’s 3,4-dimethoxyphenyl ethyl chain.
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (): Core structure: Thieno-pyrimidin-4-one fused with a dihydrothiophene ring. Key differences: Incorporates a 3,4-dichlorophenyl group (vs. 3-chlorophenyl in the target) and a 4-ethoxyphenyl substituent (vs. 3,4-dimethoxyphenyl ethyl). The thiophene fusion alters electronic properties and ring planarity.
Comparative Data Table
Key Research Findings
Impact of Chlorine Substitution :
- The target compound’s 3-chlorophenyl group provides moderate lipophilicity and steric bulk, which may enhance membrane permeability compared to the dichlorophenyl analogue in . However, dichlorophenyl groups (as in ) often exhibit stronger binding to hydrophobic enzyme pockets, suggesting a trade-off between solubility and potency.
Role of Methoxy vs. Ethoxy Groups :
- The 3,4-dimethoxyphenyl ethyl chain in the target compound introduces two methoxy groups, which improve water solubility via hydrogen bonding. In contrast, the 4-ethoxyphenyl group in ’s compound offers greater metabolic stability but reduced polarity .
Core Heterocycle Differences: The pteridin-4-one core in the target compound is structurally distinct from the pyrimidin-4-one () and thieno-pyrimidin-4-one () systems. Pteridin derivatives are known for their role in folate metabolism and kinase inhibition, whereas thieno-pyrimidinones are explored for anticancer activity due to their fused thiophene ring enhancing π-π stacking interactions .
Biological Activity
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a quinazolinone core and various functional groups that contribute to its biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C20H15ClN2OS2 |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CS4 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to inhibit bacterial growth. Studies on related quinazolinones have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The quinazolinone scaffold is often associated with anticancer activity. Preliminary studies suggest that 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds featuring similar functional groups have been reported to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. The biological activity of this compound may extend to anti-inflammatory effects. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in managing inflammatory conditions .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, altering cellular pathways and leading to desired biological responses. Understanding these interactions is crucial for optimizing its therapeutic potential.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of sulfanyl-containing compounds, it was found that derivatives similar to 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating strong potential for development into antimicrobial agents.
Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that the compound could effectively reduce cell viability and induce apoptosis. The study highlighted the role of the compound in activating caspase pathways, which are critical in programmed cell death .
Study 3: Inflammatory Response Modulation
Research focusing on the anti-inflammatory properties indicated that treatment with this compound led to a marked decrease in levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential application in treating inflammatory diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
